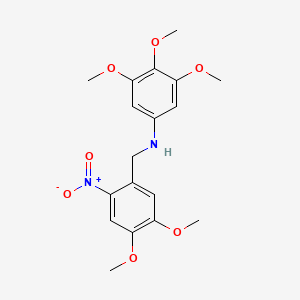![molecular formula C19H20O5S B4999636 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)
2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is a chemical compound commonly used in scientific research. It is a derivative of 2-oxo-2-phenylethyl, which is used in the synthesis of various compounds. The compound has been found to have various biochemical and physiological effects, making it an important tool in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. The compound has also been found to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate in lab experiments is its wide range of biological activities. The compound can be used to study various physiological processes and can be a useful tool in drug discovery and development. However, one limitation of using the compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions when working with it.
Zukünftige Richtungen
There are many future directions for research involving 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate. One area of research could be to further understand the mechanism of action of the compound and its effects on various physiological processes. Additionally, the compound could be used to develop new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be used to develop new tools for studying the brain and its functions.
Synthesemethoden
The synthesis of 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is a multistep process that involves the reaction of 2-oxo-2-phenylethyl with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then reacted with propanoic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a tool in medicinal chemistry. The compound has been found to have various biological activities, making it an important tool in drug discovery and development.
Eigenschaften
IUPAC Name |
phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-14-8-9-17(12-15(14)2)25(22,23)11-10-19(21)24-13-18(20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYCSPFQAYRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)



![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)
![4-[4-(2-pyridinyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4999643.png)
![ethyl 5-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4999644.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(5-methoxy-2-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4999650.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)